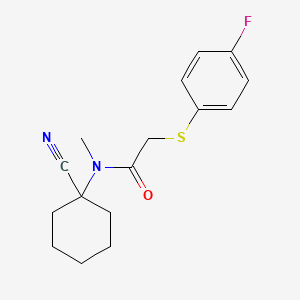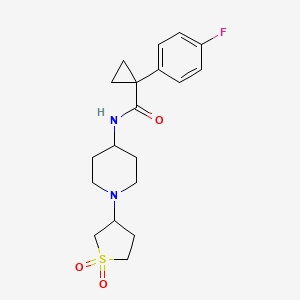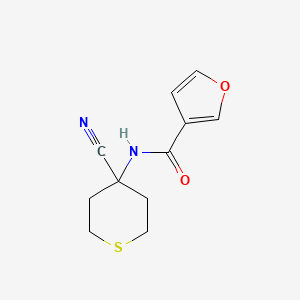
6-Chloro-2,4-difluoro-3-methylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2,4-difluoro-3-methylbenzyl alcohol” is a chemical compound with the CAS Number: 1858240-87-5 . It has a molecular weight of 192.59 and its IUPAC name is (6-chloro-2,4-difluoro-3-methylphenyl)methanol . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Selective Photocatalytic Oxidation
Benzyl alcohol and its derivatives, including 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol, can be selectively oxidized into their corresponding aldehydes using titanium dioxide under visible light irradiation. This process showcases the potential of utilizing specific benzyl alcohol derivatives in photocatalytic reactions, which could be essential in organic synthesis and environmental applications (Higashimoto et al., 2009).
Oxidation Mechanisms
The oxidation of benzyl alcohol derivatives to form aldehydes can be significantly enhanced by the presence of Scandium(III) triflate, indicating a change in the reaction mechanism from a one-step hydrogen atom transfer to a stepwise electron transfer followed by proton transfer. Such insights into the reaction mechanisms can inform the development of more efficient synthesis processes for compounds related to this compound (Morimoto et al., 2012).
Protection and Deprotection Strategies
The study on protecting groups for alcohols and carboxylic acids highlights the use of derivatives like this compound in synthetic chemistry, where selective protection and deprotection are crucial for the stepwise construction of complex molecules. This research can guide the development of novel synthetic methodologies or the improvement of existing ones (Kurosu & Li, 2009).
Synthesis of Enantiopure Compounds
The synthesis of enantiopure syn-beta-amino alcohols from chiral alpha-(dibenzylamino) aldehydes, which are structurally similar to this compound, demonstrates the importance of such derivatives in the production of enantiomerically pure compounds. These findings can contribute to pharmaceutical research, where the stereochemistry of drug molecules is a critical factor (Andrés et al., 1996).
Chemical Clearing and Dehydration
Research on the chemical clearing and dehydration of biological samples, such as GFP-expressing mouse brains, does not directly involve this compound but highlights the broader context of chemical manipulation in biological imaging and analysis. Such methodologies could potentially incorporate similar chemical derivatives for specific applications (Becker et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(6-chloro-2,4-difluoro-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFFVGUCNWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2922417.png)

![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)



![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)




